molecular formula C10H13BBrFO2 B2826249 3-Bromo-5-T-butyl-2-fluorophenylboronic acid CAS No. 2096333-35-4

3-Bromo-5-T-butyl-2-fluorophenylboronic acid

Cat. No.: B2826249
CAS No.: 2096333-35-4
M. Wt: 274.92
InChI Key: KFIDBWNQEIABRB-UHFFFAOYSA-N
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Description

3-Bromo-5-T-butyl-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C10H13BBrFO2 and a molecular weight of 274.93 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring that is substituted with bromine, tert-butyl, and fluorine groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

The synthesis of 3-Bromo-5-T-butyl-2-fluorophenylboronic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

3-Bromo-5-T-butyl-2-fluorophenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. Common reagents include palladium acetate, triphenylphosphine, and potassium carbonate.

    Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The bromine substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Scientific Research Applications

3-Bromo-5-T-butyl-2-fluorophenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-T-butyl-2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

3-Bromo-5-T-butyl-2-fluorophenylboronic acid can be compared with other similar boronic acids, such as:

The presence of the tert-butyl group in this compound provides unique steric and electronic properties, making it a valuable compound in various synthetic applications.

Properties

IUPAC Name

(3-bromo-5-tert-butyl-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BBrFO2/c1-10(2,3)6-4-7(11(14)15)9(13)8(12)5-6/h4-5,14-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIDBWNQEIABRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)Br)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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